molecular formula C21H21N3OS B2965681 4-((2-methylbenzyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 899731-21-6

4-((2-methylbenzyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

Cat. No.: B2965681
CAS No.: 899731-21-6
M. Wt: 363.48
InChI Key: PRGRESUWSKPUBB-UHFFFAOYSA-N
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Description

4-((2-Methylbenzyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a synthetic small molecule featuring a cyclopenta[d]pyrimidin-2-one core, a structure of high interest in medicinal chemistry . The molecule incorporates a pyridin-3-ylmethyl group and a 2-methylbenzylthio ether moiety, which are common pharmacophores known to influence bioactivity and molecular interactions . Compounds with similar fused dihydrocyclopentapyrimidine scaffolds have been investigated in scientific literature for their potential as modulators of various biological targets, particularly protein kinases . The specific research applications and biochemical mechanisms of action for this compound are currently an area of active investigation. Researchers are encouraged to utilize this molecule as a key intermediate or building block in the synthesis of more complex bioactive compounds, or as a chemical probe for exploring enzyme function and cellular signaling pathways. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

4-[(2-methylphenyl)methylsulfanyl]-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3OS/c1-15-6-2-3-8-17(15)14-26-20-18-9-4-10-19(18)24(21(25)23-20)13-16-7-5-11-22-12-16/h2-3,5-8,11-12H,4,9-10,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRGRESUWSKPUBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NC(=O)N(C3=C2CCC3)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((2-methylbenzyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one , a heterocyclic compound, has attracted attention in medicinal chemistry due to its potential biological activities. Its molecular formula is C21H21N3OSC_{21}H_{21}N_{3}OS with a molecular weight of approximately 363.48 g/mol. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and potential antiviral properties based on various studies.

Structural Characteristics

The compound features a cyclopenta[d]pyrimidine core, which is known for its diverse pharmacological properties. The presence of pyridine and thioether functionalities enhances its interactions with biological targets, making it a candidate for drug development.

Antimicrobial Activity

Recent studies have indicated that similar compounds exhibit significant antimycobacterial activity against Mycobacterium tuberculosis and Mycobacterium bovis. For example, compounds with structural similarities demonstrated inhibition of bacterial growth through interaction with key proteins or enzymes essential for bacterial survival.

CompoundTarget BacteriaInhibition Activity
This compoundM. tuberculosis H37RaSignificant
Similar CompoundsM. bovis BCGSignificant

Antifungal Activity

Compounds containing thioether groups have shown moderate antifungal properties. Research indicates that derivatives with similar motifs can inhibit fungi such as Fusarium oxysporum and Botrytis cinerea, with inhibition rates ranging from 48% to 66%. The structure–activity relationship (SAR) suggests that substituents on the benzene ring significantly influence antifungal potency.

Fungal SpeciesInhibition Percentage
Fusarium oxysporum48% - 66%
Botrytis cinerea48% - 66%

Case Studies

A study focusing on the structural analogs of this compound revealed that modifications in the thioether and pyridine moieties could enhance biological activity. For example, certain derivatives exhibited IC50 values below 0.35 μM against specific viral targets, indicating strong antiviral potential .

Comparison with Similar Compounds

Structural Analog Overview

Key structural analogs differ in substituents on the thioether fragment and the nitrogen-linked side chain. Below is a comparative analysis based on molecular structure, physicochemical properties, and biological activity.

Table 1: Structural and Molecular Comparison
Compound Name Substituents (Position 4/Position 1) Molecular Formula Molecular Weight Key Features
4-((2-Methylbenzyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one 2-Methylbenzylthio / Pyridin-3-ylmethyl C₂₁H₂₁N₃OS 363.5 Ortho-methyl benzylthio group
4-((3-Methylbenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one 3-Methylbenzylthio / Pyridin-4-ylmethyl C₂₁H₂₁N₃OS 363.5 Meta-methyl benzylthio group
1-(2-Hydroxyethyl)-4-((pyridin-3-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one Pyridin-3-ylmethylthio / 2-Hydroxyethyl C₁₅H₁₇N₃O₂S 303.4 Hydrophilic hydroxyethyl group
4-((4-Nitrobenzyl)thio)-1-(3-hydroxypropyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one 4-Nitrobenzylthio / 3-Hydroxypropyl C₁₇H₁₉N₃O₄S 361.4 Electron-withdrawing nitro group

Antioxidant and Prooxidant Activity

The antiradical activity of 7-thio derivatives is highly substituent-dependent. For example:

  • Ortho-substituted benzylthioethers : Compounds like 4-((2-methylbenzyl)thio) (target compound) are structurally similar to 4c and 4d in , which showed prooxidant activity (e.g., 4d reduced adrenaline oxidation by −60%) . This suggests that ortho-substituents may destabilize radical scavenging due to steric hindrance or electronic effects.
  • Meta- and para-substituted analogs : The 3-methylbenzylthio derivative (Table 1, ) lacks direct activity data but is expected to exhibit milder prooxidant effects compared to ortho-substituted variants.

Biocatalytic Compatibility

highlights that bulky substituents (e.g., cyclohexyl or phenylethyl groups) reduce compatibility with biocatalysts like A. pullulans or Baker’s yeast .

Q & A

Q. Table 1: Synthesis Strategies for Analogous Compounds

MethodKey Reagents/ConditionsReference
One-pot synthesisChloroacetic acid, NaOAc, acetic anhydride
Reductive cyclizationPd(OAc)₂, HCO₂H, DMF, 80°C
Thiol-alkylation2-Chlorobenzyl thiol, K₂CO₃, DMF

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • NMR spectroscopy : Confirm regioselectivity of thioether and methylene groups (¹H/¹³C NMR). Pyridin-3-ylmethyl protons appear as a singlet (~δ 4.5 ppm), while cyclopenta protons show multiplet splitting .
  • HPLC-MS : Assess purity (>95%) and molecular ion ([M+H]⁺) via ESI-MS.
  • X-ray crystallography : Resolve stereochemical ambiguities in the cyclopenta ring .

Advanced: How can reaction conditions be optimized to mitigate low yields in the final alkylation step?

Answer:
Low yields often arise from steric hindrance at the pyrimidinone N1 position. Strategies include:

  • Solvent optimization : Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity .
  • Catalytic additives : Introduce phase-transfer catalysts (e.g., TBAB) to accelerate alkylation .
  • Temperature control : Gradual heating (60–80°C) prevents decomposition of the pyridin-3-ylmethyl halide .

Q. Table 2: Optimization Case Study (Analogous Reaction)

ConditionYield ImprovementReference
TBAB (5 mol%) in DMF72% → 89%
Slow addition of halide65% → 82%

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:
Discrepancies may stem from assay variability or impurity profiles . Validate results via:

  • Dose-response curves : Test multiple concentrations (e.g., 0.1–100 µM) in standardized assays (e.g., kinase inhibition).
  • Metabolite profiling : Use LC-MS to rule out degradation products .
  • Computational docking : Compare binding poses across crystal structures of related targets .

Advanced: What computational approaches predict the compound’s pharmacokinetic properties?

Answer:

  • ADMET prediction : Tools like SwissADME estimate logP (<3.5), permeability (High), and CYP450 interactions.
  • Molecular dynamics (MD) : Simulate blood-brain barrier penetration using lipid bilayer models .
  • QSAR models : Correlate substituent effects (e.g., 2-methylbenzyl vs. 2-chlorobenzyl) with solubility .

Advanced: How to design SAR studies for derivatives with improved selectivity?

Answer:

  • Core modifications : Replace the cyclopenta ring with cyclohexa or fused bicyclic systems to alter rigidity .
  • Substituent variation : Test electron-withdrawing groups (e.g., -CF₃) on the benzylthio moiety to enhance target affinity .
  • Protease stability : Introduce deuterium at metabolically labile sites (e.g., pyridin-3-ylmethyl CH₂) .

Q. Table 3: SAR Trends in Analogous Compounds

ModificationEffect on IC₅₀Reference
2-Methylbenzyl → 2-Cl10-fold ↑ kinase inhibition
Pyridin-3-yl → Pyridin-4Loss of activity

Basic: What purification methods are effective for removing sulfur-containing byproducts?

Answer:

  • Recrystallization : Use acetic acid/water (1:1) to isolate the product from thiol oxidation byproducts .
  • Flash chromatography : Employ silica gel with ethyl acetate/hexane gradients (Rf ~0.3) .

Advanced: How to troubleshoot regioselectivity issues during thiol-alkylation?

Answer:
Unwanted S-/N-alkylation competition can occur. Solutions:

  • Protecting groups : Temporarily block the pyrimidinone N3 position with Boc before thiolation .
  • Kinetic control : Conduct reactions at low temperatures (−20°C) to favor thioether formation .

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